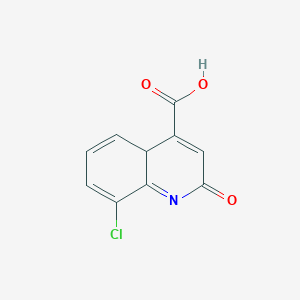
2-Ethylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the chemical formula C14H18Cl2Zr . It is a pale yellow powder that is sensitive to moisture. This compound is widely used in various fields, including catalysis and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(ethylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with ethylcyclopentadiene in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
ZrCl4+2(C2H5C5H4)H→(C2H5C5H4)2ZrCl2+2HCl
Industrial Production Methods: In industrial settings, the production of bis(ethylcyclopentadienyl)zirconium dichloride involves large-scale reactions under controlled conditions. The process includes the purification of the product through recrystallization or sublimation to achieve high purity levels required for its applications in catalysis and materials science .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Bis(ethylcyclopentadienyl)zirconium dichloride can undergo substitution reactions where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: This compound can participate in redox reactions, where the zirconium center undergoes changes in its oxidation state.
Polymerization Reactions: It is used as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in an inert atmosphere using solvents like toluene or hexane.
Oxidation-Reduction Reactions: Reagents such as hydrogen or oxygen can be used under controlled conditions.
Polymerization Reactions: The compound is used in conjunction with co-catalysts like methylaluminoxane (MAO) under specific temperature and pressure conditions.
Major Products:
Substitution Reactions: The major products are substituted zirconium complexes.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include various zirconium oxides or reduced zirconium species.
Polymerization Reactions: The major products are polymers such as polyethylene or polypropylene.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Bis(ethylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in olefin polymerization, facilitating the production of high-density polyethylene and other polymers.
Organometallic Synthesis: It serves as a precursor for the synthesis of other organometallic compounds.
Biology and Medicine:
Biomedical Research: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Materials Science: It is used in the production of advanced materials, including thin films and coatings for electronic devices.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Mecanismo De Acción
Catalytic Activity: The mechanism by which bis(ethylcyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of olefin molecules to the zirconium center, followed by insertion into the zirconium-carbon bond. This process leads to the growth of polymer chains in olefin polymerization reactions.
Molecular Targets and Pathways: The primary molecular target is the olefin molecule, which coordinates to the zirconium center. The pathways involved include the coordination-insertion mechanism, which is a key step in the polymerization process[4][4].
Comparación Con Compuestos Similares
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
- Bis(tert-butylcyclopentadienyl)zirconium dichloride
Comparison:
- Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but lacks the ethyl groups, which can influence its reactivity and solubility.
- Bis(methylcyclopentadienyl)zirconium dichloride: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.
- Bis(tert-butylcyclopentadienyl)zirconium dichloride: The presence of bulky tert-butyl groups significantly alters its steric hindrance and reactivity.
Uniqueness: Bis(ethylcyclopentadienyl)zirconium dichloride is unique due to the presence of ethyl groups, which provide a balance between steric hindrance and electronic effects, making it a versatile catalyst in various chemical reactions .
Propiedades
Fórmula molecular |
C14H18Cl2Zr |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-ethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
ISSLLUYVEDAOJK-UHFFFAOYSA-L |
SMILES canónico |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)


![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)

![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)




![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
